2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Scientific Research Applications
Synthesis and Ionic Transport Properties
N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide has been utilized in the synthesis of sulfonated ring-opened polynorbornene-based copolymers. These copolymers demonstrate significant potential in ionic separation applications due to their high permselectivity to protons and sodium ions at moderately low concentrations (Santiago et al., 2011).
Gas Transport Properties
Research on polynorbornene dicarboximides, which includes N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide derivatives, has shown their effectiveness in gas transport. These materials have been used to create membranes for the transport of gases like hydrogen, oxygen, nitrogen, and carbon dioxide (Contreras et al., 2002).
Ring-Opening Metathesis Polymerization
The chemical has been integral in the synthesis and ring-opening metathesis polymerization (ROMP) of various polynorbornene dicarboximides. These polymers demonstrate high thermal stability and are suitable for various applications, including in the polymer industry (Vargas et al., 2007).
Heavy Metal Adsorption from Aqueous Solution
Thiol-functionalized polynorbornene dicarboximides, including derivatives of N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide, have been synthesized for heavy metal adsorption from aqueous solutions. These polymers show high efficiency in removing heavy metals like lead, cadmium, and nickel, making them valuable for environmental remediation (Onchi et al., 2022).
Electromotive Force Studies
Studies involving electromotive forces (emf) of concentration cells with sulfonated membranes made from copolymers containing N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide derivatives have indicated that these membranes can be considered for ionic separation applications, highlighting their potential in electrochemical applications (Santiago et al., 2011).
properties
IUPAC Name |
4-[4-[(4-aminophenyl)methyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c23-17-7-1-13(2-8-17)11-14-3-9-18(10-4-14)24-21(25)19-15-5-6-16(12-15)20(19)22(24)26/h1-10,15-16,19-20H,11-12,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKBQLZMICXHNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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